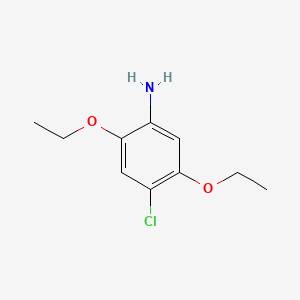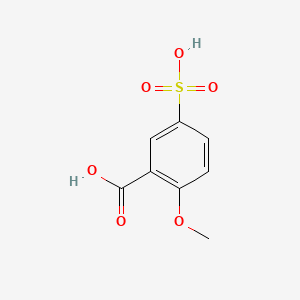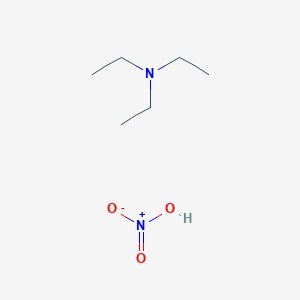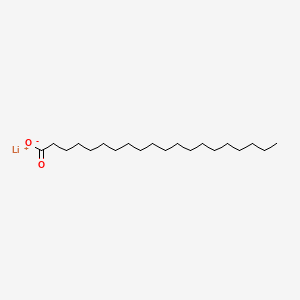
Lithium icosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium icosanoate is a lithium salt of icosanoic acid, a long-chain fatty acid with 20 carbon atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique properties, such as its ability to form stable complexes and its reactivity, make it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium icosanoate can be synthesized through the reaction of icosanoic acid with lithium hydroxide. The reaction typically involves dissolving icosanoic acid in an organic solvent, such as ethanol or methanol, and then adding lithium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of icosanoic acid with lithium carbonate in a solvent under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium icosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound peroxide.
Reduction: It can be reduced to form lithium icosanol.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: this compound peroxide.
Reduction: Lithium icosanol.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Lithium icosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium salts.
Biology: this compound is studied for its potential effects on cellular processes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: It is used in the production of lubricants, surfactants, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium icosanoate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. This compound is also known to affect the stability and fluidity of cellular membranes, which can influence various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium stearate: Another lithium salt of a long-chain fatty acid, used in similar applications.
Lithium palmitate: A lithium salt of palmitic acid, also used in industrial and research applications.
Lithium oleate: A lithium salt of oleic acid, known for its use in the production of soaps and detergents.
Uniqueness
Lithium icosanoate is unique due to its longer carbon chain compared to other lithium fatty acid salts. This longer chain length can result in different physical and chemical properties, such as higher melting points and different solubility characteristics. These unique properties make this compound particularly valuable in specific applications where these characteristics are desired.
Propriétés
Numéro CAS |
51250-21-6 |
|---|---|
Formule moléculaire |
C20H39LiO2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
lithium;icosanoate |
InChI |
InChI=1S/C20H40O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
ZBLQKJWIDYWXJF-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


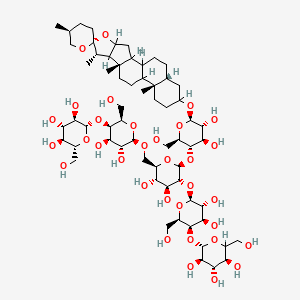

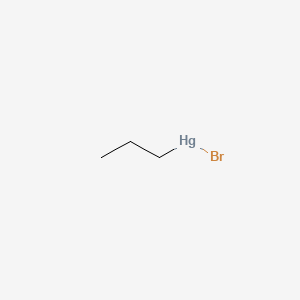


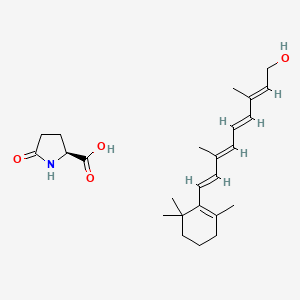
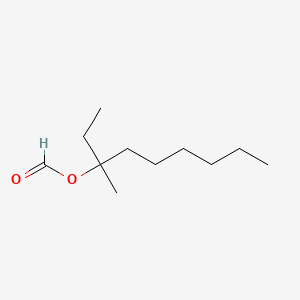

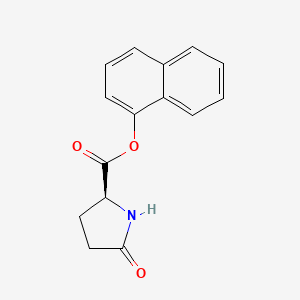
![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
